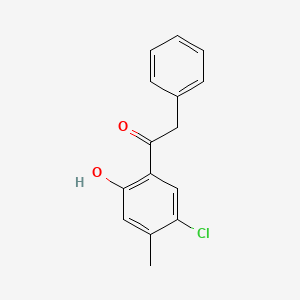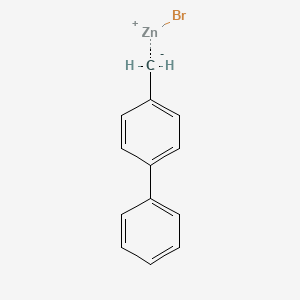
(Biphenyl-4-ylmethyl)zinc bromide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Biphenyl-4-ylmethyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound, with the molecular formula C13H11BrZn, is a solution in THF, a common solvent in organic chemistry. It is primarily utilized in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds, making it a valuable reagent in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (Biphenyl-4-ylmethyl)zinc bromide typically involves the reaction of biphenyl-4-ylmethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Biphenyl-4-ylmethyl bromide+Zinc→(Biphenyl-4-ylmethyl)zinc bromide
Industrial Production Methods: On an industrial scale, the production of (Biphenyl-4-ylmethyl)zinc bromide follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common to enhance efficiency and safety.
化学反应分析
Types of Reactions: (Biphenyl-4-ylmethyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Substitution Reactions: Where it can replace halide groups in organic molecules.
Addition Reactions: Where it can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions:
Palladium Catalysts: Often used in cross-coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Reaction Conditions: Typically carried out under inert atmosphere at moderate temperatures.
Major Products: The major products formed from these reactions are typically biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
(Biphenyl-4-ylmethyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
作用机制
The mechanism by which (Biphenyl-4-ylmethyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: Transfer of the organic group from zinc to palladium.
Oxidative Addition: Insertion of palladium into the carbon-halide bond.
Reductive Elimination: Formation of the new carbon-carbon bond and regeneration of the palladium catalyst.
相似化合物的比较
Phenylzinc bromide: Another organozinc compound used in similar cross-coupling reactions.
(Biphenyl-4-yl)magnesium bromide: A Grignard reagent with similar reactivity but different handling and reactivity profiles.
Uniqueness: (Biphenyl-4-ylmethyl)zinc bromide is unique due to its specific reactivity in forming biphenyl derivatives, which are important in various chemical syntheses. Its stability in THF and compatibility with palladium catalysts make it a preferred choice for certain synthetic applications.
属性
IUPAC Name |
bromozinc(1+);1-methanidyl-4-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSPMLYWNGXINZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
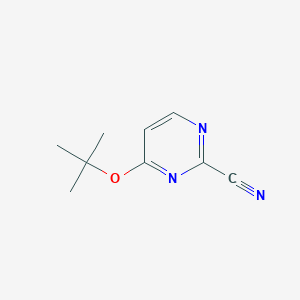
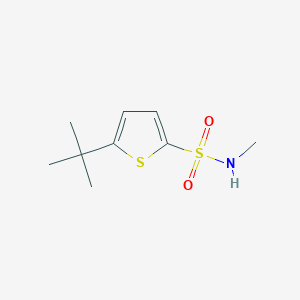
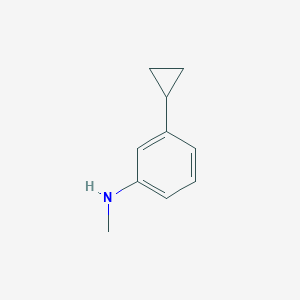
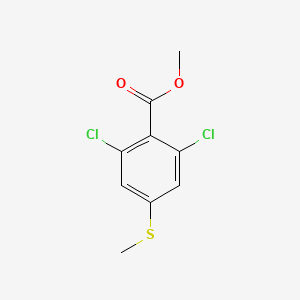
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)
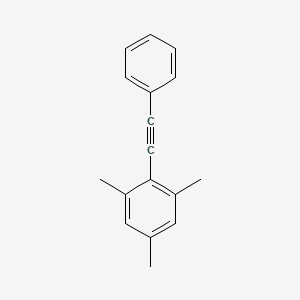
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
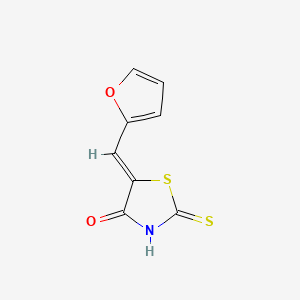
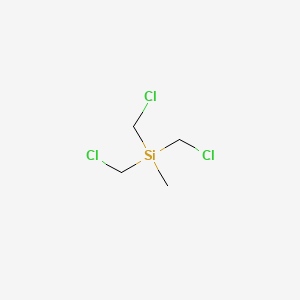
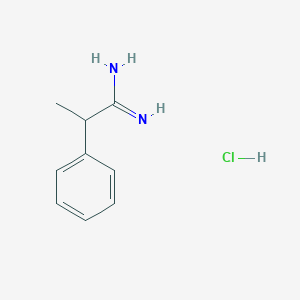
![2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride](/img/structure/B6307392.png)
